molecular formula C25H30N6O B4296547 1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE

1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE

Cat. No.: B4296547
M. Wt: 430.5 g/mol
InChI Key: NTEBSTTVOUOJDR-UHFFFAOYSA-N
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Description

1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Indole Moiety: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using appropriate coupling agents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs due to its potential biological activities.

    Pharmacology: It can be studied for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-1H-tetrazole: Shares the tetrazole and methoxyphenyl groups but lacks the indole moiety.

    2-methyl-1H-indole: Contains the indole moiety but lacks the tetrazole and methoxyphenyl groups.

Uniqueness

1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE is unique due to its combination of a tetrazole ring, a methoxyphenyl group, and an indole moiety. This unique structure may confer specific biological activities and properties that are not present in similar compounds.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-18-21(22-8-4-5-9-23(22)27-18)14-17-26-25(15-6-3-7-16-25)24-28-29-30-31(24)19-10-12-20(32-2)13-11-19/h4-5,8-13,26-27H,3,6-7,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEBSTTVOUOJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC3(CCCCC3)C4=NN=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE
Reactant of Route 2
1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE
Reactant of Route 3
Reactant of Route 3
1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE
Reactant of Route 4
Reactant of Route 4
1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE
Reactant of Route 5
1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE
Reactant of Route 6
Reactant of Route 6
1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE

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